10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one
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Overview
Description
10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one is a heterocyclic compound that features a unique fusion of pyrazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Benzodiazepines: Widely used as anxiolytics and sedatives.
Triazolopyrimidines: Investigated for their antimicrobial activities.
Uniqueness: 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one stands out due to its unique fusion of pyrazole and diazepine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-amino-2,3,6,11-tetrahydro-1H-pyrazolo[1,2-b][2,3]benzodiazepin-5-one |
InChI |
InChI=1S/C12H15N3O/c13-11-10-5-2-1-4-9(10)8-14-6-3-7-15(14)12(11)16/h1-2,4-5,11H,3,6-8,13H2 |
InChI Key |
QIAQYQRNJQONCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3C(C(=O)N2C1)N |
Origin of Product |
United States |
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